3-(4-fluorophenyl)-1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide
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Overview
Description
The compound “3-(4-fluorophenyl)-1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name, but without specific data such as an X-ray crystallography study or NMR data, a detailed analysis is not possible .Scientific Research Applications
Anticancer Properties
This compound has garnered attention for its potential as an anticancer agent. Researchers have synthesized derivatives with promising efficacy against cancer cell lines. For instance, Compound 21 displayed significant activity against HCT116 and MCF-7 cell lines, with inhibition of Aurora-A kinase . Further investigations into its mechanism of action and clinical applications are ongoing.
Gastric Acid Inhibition
Among the synthesized compounds, Compound 13e exhibited potent inhibitory activity against H+,K±ATPase, a key enzyme involved in gastric acid secretion. Notably, its efficacy surpassed that of proton pump inhibitors (PPIs), suggesting a novel avenue for managing gastric disorders .
Antiviral Potential
Certain derivatives containing five-membered heteroaryl amines have demonstrated significant antiviral activity. These compounds rival the well-known antiviral drug Ribavirin, particularly against Newcastle disease virus. Further modifications could lead to valuable antiviral therapeutics .
Synthetic Methods
Researchers have employed various synthetic routes to access this compound class. Starting from preformed pyrazoles or pyridines, they have explored diverse substitution patterns at positions N1, C3, C4, C5, and C6. These methods contribute to the growing library of over 300,000 pyrazolo[3,4-b]pyridine structures .
Biological Activity
Due to their structural resemblance to purine bases (adenine and guanine), pyrazolo[3,4-b]pyridines have piqued the interest of medicinal chemists. The extensive database of structures and reviews underscores their relevance in drug discovery and development .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O/c1-27-20(11-19(26-27)15-4-6-18(22)7-5-15)21(29)24-9-10-28-14-17(13-25-28)16-3-2-8-23-12-16/h2-8,11-14H,9-10H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXYKMKIFVPRNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=C(C=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide |
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